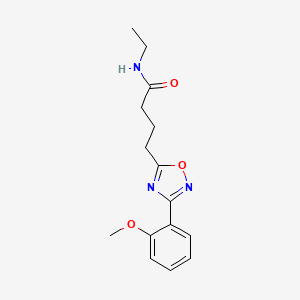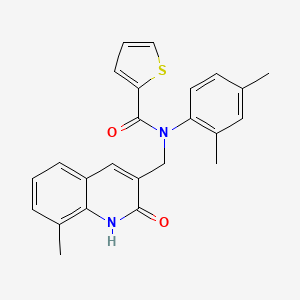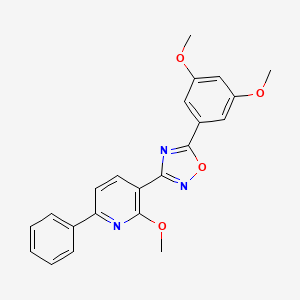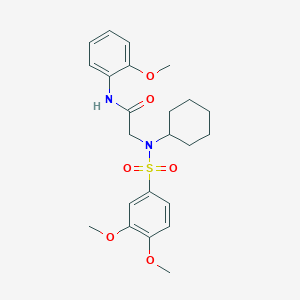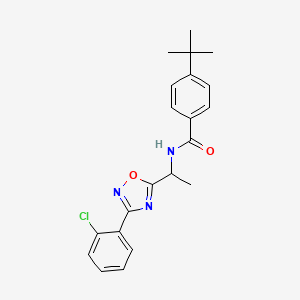
4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods, including the use of palladium-catalyzed Sonogashira coupling reactions.
作用機序
The mechanism of action of 4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the inhibition of various signaling pathways that are essential for cancer cell survival and growth. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival and proliferation. It has also been shown to inhibit the activity of the MAPK/ERK pathway, which is another important pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including phosphodiesterase 5 (PDE5) and cyclooxygenase 2 (COX-2). It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against various types of cancer cells and can induce apoptosis in these cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for the study of 4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One of the most promising directions is the development of this compound as a potential anti-cancer drug. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Another future direction is the study of this compound's potential applications in other fields, such as inflammation and neurodegenerative diseases. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for various diseases.
In conclusion, 4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively for its anti-cancer properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of this compound has the potential to lead to the development of new and effective treatments for various diseases.
合成法
The synthesis of 4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been achieved using various methods. One of the most common methods involves the use of palladium-catalyzed Sonogashira coupling reactions. This method involves the reaction of 2-chlorobenzonitrile with 2-bromo-1-(tert-butyl)-4-ethynylbenzene in the presence of a palladium catalyst and a base. The resulting product is then treated with hydrazine hydrate to form the oxadiazole ring.
科学的研究の応用
4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
4-tert-butyl-N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-13(20-24-18(25-27-20)16-7-5-6-8-17(16)22)23-19(26)14-9-11-15(12-10-14)21(2,3)4/h5-13H,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJYRXJBOIZUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)

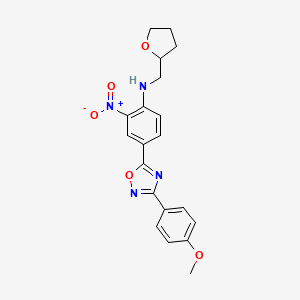


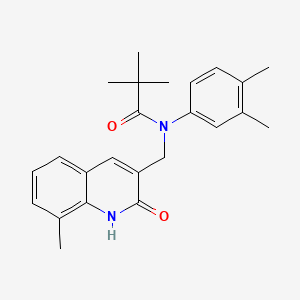
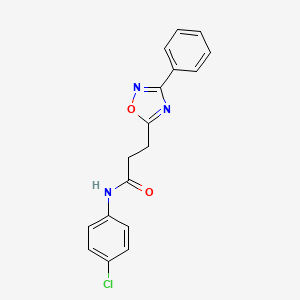
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)
